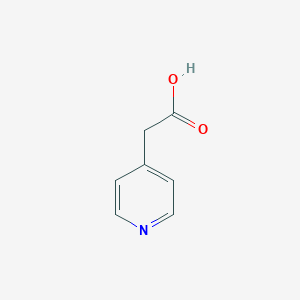

4-Pyridineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEXAIBDCHBNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067382 | |

| Record name | 4-Pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28356-58-3 | |

| Record name | 4-Pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28356-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028356583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2796229G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Pyridineacetic acid from 4-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pyridineacetic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 4-methylpyridine. The primary and most industrially viable route involves a two-step process: the ammoxidation of 4-methylpyridine to 4-cyanopyridine, followed by the hydrolysis of the nitrile intermediate to the final carboxylic acid product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and illustrates the synthetic pathway and experimental workflows using diagrams.

Synthetic Pathway Overview

The synthesis of this compound from 4-methylpyridine is most effectively achieved through a two-stage process. The first stage involves the vapor-phase catalytic ammoxidation of 4-methylpyridine to form 4-cyanopyridine. This intermediate is then hydrolyzed in the second stage to yield this compound.

Caption: Overall synthetic pathway from 4-methylpyridine to this compound.

Experimental Protocols

Step 1: Ammoxidation of 4-Methylpyridine to 4-Cyanopyridine

The ammoxidation of 4-methylpyridine is a gas-phase reaction carried out at high temperatures in a fixed-bed reactor over a suitable catalyst. This process is highly efficient, with reported conversion rates of 4-methylpyridine exceeding 99% and yields of 4-cyanopyridine greater than 98%.[1][2]

Experimental Workflow: Ammoxidation

Caption: Experimental workflow for the ammoxidation of 4-methylpyridine.

Catalyst Preparation (Example: V-Ti-Mn-O Catalyst) [3]

A V-Ti-Mn-O catalyst can be prepared using a sol-gel method. The metal salts and complexes are dissolved to create a homogeneous solution. Ethylene glycol is added, and the solution is heated to evaporate excess water, forming a resin. The resin is then dried and calcined at high temperatures to yield the final catalyst.[3]

-

Feed Preparation: 4-Methylpyridine and ammonia are vaporized and preheated to a temperature range of 180-330°C.[1] The vaporized reactants are then thoroughly mixed with air. The typical molar ratio of 4-methylpyridine:ammonia:air is in the range of 1:2-7:10-15.[2]

-

Ammoxidation Reaction: The gas mixture is fed into a fixed-bed reactor containing the catalyst. The reaction temperature is maintained between 330-450°C, and the reactor head pressure is controlled in the range of 0.020-0.070 KPa.[1][2] The reaction temperature can be controlled using molten salts.[1]

-

Product Isolation: The reaction gas mixture exiting the reactor is cooled and subjected to condensation.

-

Purification: The condensed crude product is then purified. This can be achieved through sub-zero fractionation followed by distillation to obtain the final, high-purity 4-cyanopyridine.[1]

Quantitative Data for Ammoxidation of 4-Methylpyridine

| Parameter | Value | Reference(s) |

| Starting Material | 4-Methylpyridine | [1][2] |

| Reagents | Ammonia, Air | [1][2] |

| Catalyst Examples | V-Ti-O, V-Ti-Mn-O, V-Cr-B-P/SiO₂ | [3][4] |

| Reaction Temperature | 330-450 °C | [1][2] |

| Reactor Pressure | 0.020-0.070 KPa | [1][2] |

| Conversion of 4-Methylpyridine | > 99% | [2] |

| Yield of 4-Cyanopyridine | > 98% | [1][2] |

| Purity of 4-Cyanopyridine | > 99.9% (after rectification) | [2] |

Step 2: Hydrolysis of 4-Cyanopyridine to this compound

The hydrolysis of the nitrile group of 4-cyanopyridine to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a commonly employed method.

Experimental Workflow: Hydrolysis

Caption: Experimental workflow for the hydrolysis of 4-cyanopyridine.

Experimental Procedure (Based on a similar hydrolysis)

-

Reaction Setup: 4-Cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an alcohol (e.g., methanol or ethanol).

-

Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution of 4-cyanopyridine. The molar ratio of base to 4-cyanopyridine should be in excess to ensure complete hydrolysis to the carboxylate salt. The reaction mixture is then heated to reflux for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Work-up: After cooling the reaction mixture, it is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate to form the free carboxylic acid.

-

Purification: The solvent may be partially removed under reduced pressure. The precipitated product, this compound (or its hydrochloride salt if excess HCl is used), is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data for Hydrolysis of 4-Cyanopyridine

| Parameter | Value/Condition | Reference(s) |

| Starting Material | 4-Cyanopyridine | [5] |

| Reagents | Sodium Hydroxide (or other strong base), Hydrochloric Acid | [5] |

| Solvent | Water, potentially with a co-solvent like ethanol or methanol | [6] |

| Reaction Temperature | 50-100 °C (Reflux) | [5][6] |

| Molar Ratio (Base:Nitrile) | >1:1 (for complete hydrolysis) | [5] |

| Product | This compound | [7] |

| Typical Yield | High (specific yield depends on exact conditions) |

Characterization of this compound

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point Analysis

-

Spectroscopy:

Conclusion

The synthesis of this compound from 4-methylpyridine via a two-step ammoxidation and hydrolysis process is a well-established and efficient method. The ammoxidation step provides the key intermediate, 4-cyanopyridine, in high yield and purity. Subsequent hydrolysis of the nitrile furnishes the desired this compound. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this important molecule. Careful control of reaction parameters, particularly in the ammoxidation step, is crucial for achieving high yields and purity.

References

- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 8. This compound hydrochloride(6622-91-9) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 4-Pyridineacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Pyridineacetic acid, a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented below, primarily for its hydrochloride salt due to the availability of comprehensive data. Where available, data for the free acid is also included for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 2H | H-2, H-6 (Pyridine ring) |

| ~7.4 | d | 2H | H-3, H-5 (Pyridine ring) |

| ~3.7 | s | 2H | -CH₂- (Methylene) |

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data of this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~150 | C-4 (Pyridine ring) |

| ~148 | C-2, C-6 (Pyridine ring) |

| ~127 | C-3, C-5 (Pyridine ring) |

| ~40 | -CH₂- (Methylene) |

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1730 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Medium | C=C and C=N ring stretching |

| ~1500 | Medium | C=C and C=N ring stretching |

| ~1200 | Medium | C-O stretch |

Mass Spectrometry (MS)

For the hydrochloride salt, the mass spectrum typically shows the molecular ion of the free acid.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 137 | [M]⁺ (Molecular ion of the free acid) |

| 92 | [M - COOH]⁺ |

| 78 | Pyridine radical cation |

| 65 | Loss of HCN from pyridine fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound hydrochloride (5-10 mg) is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O) (~0.6-0.7 mL), and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

For the analysis of solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) techniques are commonly employed.[1]

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer's sample holder.

-

ATR-FTIR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.[1]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer provides key structural information. The following diagram illustrates a plausible fragmentation pathway.

Caption: Proposed MS fragmentation of this compound.

References

4-Pyridineacetic acid hydrochloride vs free acid properties

An In-depth Technical Guide to the Properties of 4-Pyridineacetic Acid: Hydrochloride Salt vs. Free Acid

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key building block in organic and medicinal chemistry, is commonly handled as both a free acid and a hydrochloride salt.[1][2][] The choice between these forms has significant implications for solubility, stability, and handling, which in turn affect reaction conditions, formulation strategies, and bioavailability.

This technical guide provides a detailed comparison of this compound and its hydrochloride salt, presenting key physicochemical data, outlining experimental protocols for their determination, and illustrating the fundamental relationship between the two forms.

Comparative Physicochemical Properties

The conversion of the free acid to its hydrochloride salt primarily alters properties related to ionization, such as solubility and melting point. The free acid is a weak acid with a pKa of approximately 4.5.[1][4] The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid. This salt form generally exhibits significantly higher aqueous solubility, a critical advantage in many pharmaceutical and experimental settings.[2]

Below is a summary of the core physicochemical properties for both forms.

| Property | This compound (Free Acid) | This compound Hydrochloride |

| Molecular Formula | C₇H₇NO₂[1][4][5] | C₇H₇NO₂ · HCl[6] |

| Molecular Weight | 137.14 g/mol [1][4][5] | 173.60 g/mol [6][7] |

| Appearance | White to light yellow crystalline powder[1][4] | White or off-white solid powder[2] |

| Melting Point | 144 - 146 °C[1][4] | ~141 °C (decomposes)[6][8] |

| pKa (of carboxylic acid) | ~4.5[1][4] | Not directly applicable (salt form) |

| Aqueous Solubility | Slightly soluble[1][4] | Soluble[2][9] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol)[1][4] | Soluble in methanol and dimethyl sulfoxide[2] |

Chemical Relationship and Equilibrium

The free acid and its hydrochloride salt exist in a simple acid-base equilibrium. The addition of hydrochloric acid to the free acid protonates the nitrogen atom of the pyridine ring, forming the hydrochloride salt. Conversely, the addition of a base to the hydrochloride salt will neutralize the HCl, regenerating the free acid. This relationship is fundamental to its application, allowing for conversion between the two forms to suit different experimental or formulation requirements.

Caption: Acid-base equilibrium between this compound and its hydrochloride salt.

Experimental Protocols

Accurate determination of physicochemical properties like pKa and solubility is essential. The following are detailed methodologies for these key experiments.

Determination of pKa via Potentiometric Titration

This method is a reliable standard for determining the dissociation constant of weak acids.[10]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, corresponding to the midpoint of the titration curve's buffer region (the half-equivalence point).[10][11]

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is a limiting factor, a co-solvent system (e.g., water-ethanol) can be used, though this may slightly alter the apparent pKa.

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Place the pH electrode and a magnetic stirrer into the acid solution.

-

Titration: Fill a burette with a standardized solution of sodium hydroxide (~0.1 M). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each increment, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH.[11] Continue this process well past the equivalence point (the point of rapid pH change).

-

Analysis:

-

Plot the collected data with pH on the y-axis and the volume of NaOH added on the x-axis to generate a titration curve.

-

Determine the equivalence point, which is the steepest point of the curve. This can be found visually or by calculating the first or second derivative of the curve.

-

The half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[11]

-

Caption: Experimental workflow for determining pKa via potentiometric titration.

Determination of Aqueous Solubility

The shake-flask method is a conventional and widely accepted technique for determining the solubility of a compound.[12]

Principle: Excess solid compound is equilibrated with a solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured, which represents the solubility.[13]

Methodology:

-

Preparation: Add an excess amount of the compound (either the free acid or hydrochloride salt) to a vial containing a known volume of purified water. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are included, the sample must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.[13]

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent.

-

Measure the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

-

A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

-

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed in units such as mg/mL or mol/L.

Applications in Research and Development

Both forms of this compound are valuable in drug discovery and materials science.

-

Pharmaceutical Intermediates: They serve as crucial intermediates in the synthesis of more complex molecules, including anti-tumor and antibacterial drugs.[1][4] The choice between the salt and free acid depends on the specific reaction conditions, such as the solvent system and the presence of other acidic or basic reagents.

-

Ligand Synthesis: The pyridine nitrogen allows it to act as a ligand in the formation of metal complexes. 4-Pyridylacetic acid hydrochloride has been used in the preparation of organometallic ruthenium(II)-arene complexes with potential therapeutic applications.[]

-

Materials Science: The compound can be used to synthesize functional materials like Metal-Organic Frameworks (MOFs), which have applications in catalysis and gas separation.[4]

References

- 1. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 2. Page loading... [guidechem.com]

- 4. This compound|Research Chemical|CAS 28356-58-3 [benchchem.com]

- 5. This compound | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-吡啶乙酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound hydrochloride | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]

- 9. 4-Pyridylacetic Acid Hydrochloride | 6622-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciresliterature.org [sciresliterature.org]

An In-Depth Technical Guide to 4-Pyridineacetic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridineacetic acid, a pivotal heterocyclic building block, has played a significant role in the advancement of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its crucial role as a precursor in the development of various pharmaceuticals. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of its physicochemical properties.

Introduction

This compound is an organic compound featuring a pyridine ring substituted at the 4-position with an acetic acid group. Its unique bifunctional nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety, makes it a versatile intermediate in the synthesis of a wide array of complex molecules.[1] This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical resource for researchers in organic and medicinal chemistry.

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the late 19th and early 20th centuries. The first synthesis of the parent heterocycle, pyridine, is credited to William Ramsay in 1876.[2] A significant breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis, first described by Arthur Rudolf Hantzsch in 1881, which provided a general method for the preparation of dihydropyridine derivatives that could be oxidized to pyridines.[3][4][5]

Early synthetic efforts targeting pyridine carboxylic acids often involved the oxidation of alkyl-substituted pyridines. The oxidation of 4-picoline (4-methylpyridine) to isonicotinic acid (pyridine-4-carboxylic acid) was a known transformation, and it is plausible that this compound was initially synthesized through modifications of such oxidative processes or via multi-step sequences starting from readily available pyridine derivatives.

One of the early and more direct methods for the synthesis of pyridineacetic acids involved the reaction of pyridine with chloroacetic acid or its esters.[1] This approach, leveraging the nucleophilicity of the pyridine nitrogen, provided a more straightforward route to the desired carbon skeleton.

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years, each with its own advantages and historical significance. The following sections provide detailed protocols for some of the most important methods.

Synthesis from 4-Cyanomethylpyridine (Hydrolysis)

A common and efficient laboratory-scale synthesis involves the hydrolysis of 4-cyanomethylpyridine (2-(pyridin-4-yl)acetonitrile). This method is advantageous due to the commercial availability of the starting material.

Experimental Protocol:

-

Materials: 2-(pyridin-4-yl)acetonitrile, Ethanol, Water, Potassium Hydroxide (KOH), 2 N Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (e.g., 40-60 mL).[6]

-

Add an excess of solid potassium hydroxide to the solution.[6]

-

Heat the reaction mixture at 90°C for several hours.[6]

-

After the reaction is complete, remove the ethanol by vacuum distillation.[6]

-

Dilute the remaining aqueous solution with water to a volume of 100 mL.[6]

-

Adjust the pH of the solution to 4-5 using 2 N HCl.[6]

-

Concentrate the acidified aqueous phase under reduced pressure to obtain this compound hydrochloride as a white solid.[6]

-

-

Yield: A typical reported yield for this method is around 84%.[6]

Logical Workflow for Synthesis from 4-Cyanomethylpyridine:

Caption: Workflow for the synthesis of this compound via hydrolysis.

Synthesis from 4-Picoline (Oxidation)

The oxidation of the methyl group of 4-picoline is a classical approach to pyridine carboxylic acids. While direct oxidation to this compound is challenging, multi-step procedures involving the introduction of a two-carbon side chain followed by oxidation have been employed. A more direct, albeit historically later, approach involves the ammoxidation of 4-picoline to 4-cyanomethylpyridine, which is then hydrolyzed as described above.[7]

Conceptual Pathway from 4-Picoline:

References

- 1. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 4-Pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridineacetic acid is a versatile bifunctional molecule incorporating both a pyridine ring and a carboxylic acid moiety. This guide provides a comprehensive technical overview of the reactivity of the pyridine ring in this compound, a critical aspect for its application in organic synthesis and as a scaffold in drug discovery. The electronic properties of the pyridine nucleus, influenced by the electron-withdrawing nature of the nitrogen atom and the side chain, dictate its reactivity towards electrophilic and nucleophilic reagents. This document details the key reactions, including substitutions on the pyridine ring, reactions at the nitrogen atom, and transformations of the acetic acid side chain. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, exhibits a unique reactivity profile compared to its carbocyclic analogue, benzene. The electronegative nitrogen atom significantly influences the electron density distribution within the ring, rendering it susceptible to specific types of chemical transformations. Understanding the reactivity of the pyridine ring in this compound is paramount for the rational design and synthesis of novel molecules with desired pharmacological properties. This guide explores the key facets of its chemical behavior, focusing on the pyridine core.

Electronic Properties of the Pyridine Ring

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring system. This results in a lower electron density at the carbon atoms, particularly at the α (C2, C6) and γ (C4) positions, compared to benzene. Consequently, the pyridine ring is generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. The acetic acid substituent at the C4 position can further modulate this reactivity through its electronic effects.

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the deactivating effect of the nitrogen atom.[2] The reaction, when it occurs, typically proceeds at the C3 and C5 positions (β-positions), which are comparatively less electron-deficient. However, direct electrophilic substitution on this compound is challenging and often requires harsh reaction conditions, leading to low yields.

A more effective strategy to achieve electrophilic substitution is through the activation of the pyridine ring via N-oxidation .

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine-N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2][3] The resulting N-oxide functionality alters the electronic properties of the ring, making it more amenable to both electrophilic and nucleophilic substitution.[4] The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the 4-position.[3]

Experimental Protocol: N-Oxidation of 4-Substituted Pyridines (General Procedure)

A general protocol for the N-oxidation of a 4-substituted pyridine, which can be adapted for this compound, is as follows:

-

Dissolve the 4-substituted pyridine in a suitable solvent such as acetic acid or dichloromethane.

-

Add an oxidizing agent, such as 30% hydrogen peroxide or m-CPBA (1.1 to 1.5 equivalents), portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by crystallization or chromatography.

Yields for N-oxidation of 4-substituted pyridines are often high. For example, the oxidation of 4-methylpyridine with 30% aqueous H₂O₂ in the presence of a catalytic amount of methyltrioxorhenium (MTO) gives the corresponding N-oxide in high yield.[5]

Table 1: Quantitative Data for N-Oxidation of 4-Substituted Pyridines

| Substrate | Oxidizing Agent | Catalyst | Solvent | Yield (%) | Reference |

| 4-Methylpyridine | 30% H₂O₂ | MTO (0.2-0.5 mol%) | - | High | [5] |

| Methyl isonicotinate | Bis(trimethylsilyl)peroxide | Perrhenic acid | CH₂Cl₂ | Good | [5] |

Logical Relationship: N-Oxidation Facilitating Electrophilic Substitution

References

4-Pyridineacetic Acid: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineacetic acid, a heterocyclic compound featuring a pyridine ring substituted with an acetic acid moiety at the 4-position, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural combination of a basic pyridine nitrogen and an acidic carboxylic acid group imparts a versatile reactivity profile, making it a valuable precursor for a diverse array of functional molecules. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures. The content herein is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol . A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 141-146 °C |

| CAS Number | 28356-58-3 |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carboxylic acid and the pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound readily undergoes standard transformations, providing access to a wide range of derivatives.

1. Esterification:

This compound can be esterified with various alcohols under acidic catalysis to yield the corresponding esters. These esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Table 1: Esterification of this compound with Various Alcohols

| Alcohol | Catalyst | Solvent | Reaction Conditions | Yield (%) |

| Ethanol | H₂SO₄ | Ethanol | Reflux, 18 h | Not Specified |

| n-Butanol | H₂SO₄ | n-Butanol | Reflux | Not Specified |

| Isopropyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified |

| Benzyl Alcohol | Potassium tert-butoxide | THF | Room Temperature | Good |

| Allyl Alcohol | Potassium tert-butoxide | THF | Room Temperature | Good |

2. Amidation:

The carboxylic acid can be converted into amides through reaction with a variety of primary and secondary amines. This transformation is typically facilitated by coupling agents or by initial conversion to a more reactive species like an acyl chloride. These amide derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biological systems.

Table 2: Amidation of this compound with Various Amines

| Amine | Coupling Agent/Method | Solvent | Reaction Conditions | Yield (%) |

| Propylamine | Toluene | Microwave, 200 °C, 20 min | Good | |

| Morpholine | Toluene | Microwave, 200 °C, 20 min | Good | |

| Indoline | Toluene | Microwave, 200 °C, 20 min | Good |

Reactions Involving the Pyridine Ring

The nitrogen atom of the pyridine ring imparts basicity and provides a site for N-alkylation and coordination to metal centers.

1. Salt Formation:

As a base, the pyridine nitrogen readily reacts with acids to form pyridinium salts. This property can be utilized to modify the solubility and handling characteristics of the molecule.

2. N-Oxidation:

The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and can direct further functionalization.

3. Coordination Chemistry and Materials Science:

The pyridine nitrogen acts as a ligand, enabling the coordination of this compound to various metal ions. This property is extensively utilized in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound

A mixture of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and a catalytic amount of a strong acid (e.g., H₂SO₄) in a suitable solvent (e.g., toluene or an excess of the alcohol) is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ester can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Amidation of this compound

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and a base (e.g., triethylamine or diisopropylethylamine) (1.2 eq.) are added. The mixture is stirred at room temperature for 15-30 minutes, followed by the addition of the desired amine (1.0 eq.). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by recrystallization or column chromatography.

Visualization of a Key Biological Application: Inhibition of Cytochrome P450 Aromatase

Derivatives of this compound have been identified as non-steroidal inhibitors of cytochrome P450 aromatase, an enzyme responsible for the final step in estrogen biosynthesis. Aromatase converts androgens, such as testosterone, into estrogens. Inhibition of this enzyme is a key therapeutic strategy for hormone-dependent breast cancer. The pyridine nitrogen of the inhibitor coordinates to the heme iron atom in the active site of the enzyme, thereby blocking the binding of the natural substrate.

Methodological & Application

Protocol for the Synthesis of Metal-Organic Frameworks (MOFs) Using 4-Pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-Pyridineacetic acid as an organic linker. The following application notes and experimental procedures are based on established methodologies for the synthesis of pyridine-based MOFs and are intended to serve as a comprehensive guide for researchers in materials science and drug development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] The use of functionalized organic linkers, such as this compound, allows for the introduction of specific chemical properties and potential binding sites within the MOF structure, which is of particular interest for biomedical applications.[3]

This protocol outlines a general procedure for the solvothermal synthesis of a hypothetical MOF using this compound and a zinc-based metal source. Solvothermal synthesis is a common method for preparing MOFs, involving the reaction of the metal salt and organic linker in a sealed vessel at elevated temperatures.[4]

Experimental Protocol: Solvothermal Synthesis of a Zn-(this compound) MOF

This section details the materials, equipment, and step-by-step procedure for the synthesis of a MOF using this compound.

Materials and Equipment

Table 1: List of Materials and Reagents

| Material/Reagent | Formula | Purity/Grade | Supplier (Example) |

| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |

| This compound hydrochloride | C₇H₈ClNO₂ | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | ACS Reagent Grade | Fisher Scientific |

| Deionized Water | H₂O | High Purity | - |

| Equipment | |||

| 20 mL Scintillation Vials | - | - | VWR |

| Teflon-lined Stainless Steel Autoclave | - | - | Parr Instrument |

| Analytical Balance | - | - | Mettler Toledo |

| Magnetic Stir Plate and Stir Bars | - | - | IKA |

| Ultrasonic Bath | - | - | Branson |

| Convection Oven | - | - | Thermo Fisher Scientific |

| Centrifuge | - | - | Eppendorf |

| Vacuum Filtration Apparatus | - | - | MilliporeSigma |

Synthesis Procedure

-

Preparation of Precursor Solution:

-

In a 20 mL scintillation vial, dissolve 0.2 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-Dimethylformamide (DMF).

-

In a separate 20 mL scintillation vial, dissolve 0.2 mmol of this compound hydrochloride in 5 mL of DMF.

-

Use an ultrasonic bath to ensure complete dissolution of both solids.

-

-

Mixing and Reaction:

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Add a small magnetic stir bar and stir the mixture for 10 minutes at room temperature.

-

Seal the autoclave tightly.

-

-

Crystallization:

-

Place the sealed autoclave in a convection oven preheated to 100 °C.

-

Maintain the temperature for 72 hours to allow for the formation of crystalline MOF product.

-

-

Isolation and Purification:

-

After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

-

Open the autoclave and collect the resulting solid product by vacuum filtration.

-

Wash the collected crystals sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

-

-

Activation:

-

Dry the purified product under vacuum at 60 °C for 24 hours to remove residual solvent. This process, known as activation, is crucial for achieving a porous material.

-

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis protocol.

Table 2: Summary of Synthesis Parameters and Expected Outcomes

| Parameter | Value |

| Reactants | |

| Zinc Nitrate Hexahydrate | 0.2 mmol |

| This compound hydrochloride | 0.2 mmol |

| Solvent | |

| N,N-Dimethylformamide (DMF) | 10 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Time | 72 hours |

| Product | |

| Expected Yield | ~60-70% (based on the limiting reagent) |

| Appearance | Colorless or white crystals |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Experimental workflow for the solvothermal synthesis of a MOF.

Concluding Remarks

This protocol provides a foundational method for the synthesis of a novel MOF using this compound. Researchers can adapt and optimize these conditions, such as the choice of metal salt, solvent system, temperature, and reaction time, to target MOFs with desired properties.[2] The successful synthesis and characterization of such materials could open new avenues for their application in targeted drug delivery and other biomedical fields.

References

Application Notes and Protocols: Esterification Reactions of 4-Pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridineacetic acid is a valuable organic intermediate characterized by a pyridine ring and a carboxylic acid functional group.[1][2] This unique structure makes it a versatile building block in various fields, particularly in medicinal chemistry and materials science.[1][2] In pharmaceutical research, it serves as a key precursor for the synthesis of a wide range of bioactive molecules, including anti-tumor and antibacterial agents.[1][2] Its ability to coordinate with metal ions also makes it useful in the development of Metal-Organic Frameworks (MOFs) for applications in gas adsorption and catalysis.[1]

The ester derivatives of this compound are particularly important as stable, reactive intermediates. Esterification of the carboxylic acid group facilitates further synthetic transformations, such as amidation or reduction, which are crucial steps in the development of complex drug candidates and natural products.[1][3][4] This document provides detailed application notes and experimental protocols for the successful esterification of this compound.

Application Notes

Reaction Principle: Fischer-Speier Esterification

The most common method for converting this compound to its corresponding esters is the Fischer-Speier esterification.[5][6] This reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5]

The overall reaction is an equilibrium process:

-

R-COOH (this compound) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water)

To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished in two ways:

-

Using an Excess of a Reactant: A large excess of the alcohol is often used, which also serves as the reaction solvent.[7][8]

-

Removing Water: The water formed during the reaction can be removed by azeotropic distillation, often using a Dean-Stark apparatus.[5][9]

Key Considerations for Esterifying this compound

-

Catalyst Selection: Strong Brønsted acids are effective catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7][10] In some processes, the strong acid salt of the product ester can be isolated and used as a recyclable catalyst for subsequent batches.[3][11]

-

Reaction Temperature: The reaction typically requires heating to reflux.[7] However, it is important to control the temperature, as this compound can undergo decarboxylation at elevated temperatures, leading to reduced yields.[10]

-

Side Reactions: The primary side reaction is incomplete esterification. Ensuring the removal of water or using a sufficient excess of alcohol can mitigate this.[10] At higher temperatures, acid-catalyzed dehydration of the alcohol to form an ether can also occur.[10]

-

Work-up Procedure: After the reaction, the acid catalyst must be neutralized. This is typically done by adding a base, such as sodium bicarbonate or sodium carbonate solution, until the mixture is neutral or slightly basic.[7] Care must be taken as CO₂ evolution can cause foaming. The ester product is then typically extracted into an organic solvent.[7]

Applications of this compound Esters

Esters of this compound are critical intermediates in multi-step syntheses.

-

Pharmaceutical Synthesis: They are readily converted into amides by reaction with ammonia or amines to produce compounds of pharmacological interest.[1][3] For example, hydrazide derivatives prepared from these esters have shown anti-tubercular activity.[3]

-

Natural Product Synthesis: Derivatives like 3-ethyl-4-pyridineacetic acid methyl ester are key intermediates in the total synthesis of complex natural products, such as meroquinene, which is a chiral building block for Cinchona alkaloids like quinine.[1]

-

Further Functionalization: The ester group can be reduced to an alcohol, as demonstrated by the conversion of this compound ethyl ester to 4-pyridineethanol using a reducing agent like lithium aluminum hydride.[4]

Quantitative Data

Quantitative data for this compound and its esterification reactions are summarized below.

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₇H₇NO₂ | 137.14 | 144 - 146 | White to light yellow crystalline powder |

| Methyl 4-Pyridineacetate | C₈H₉NO₂ | 151.16 | N/A | N/A |

Table 2: Summary of Selected Esterification Reaction Conditions

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Yield | Reference |

| This compound | Anhydrous Ethanol | Conc. H₂SO₄ | Anhydrous Ethanol | Reflux, 18 hours | Not specified | [7] |

| Nicotinic Acid | Amyl Alcohol | Lower alkyl sulfonic acids | Benzene | Reflux, 20 hours (with water removal) | ~90-95% | [14] |

| 2,5-Pyridinedicarboxylic Acid | Anhydrous Ethanol | Conc. H₂SO₄ | Anhydrous Ethanol | Gentle reflux, 4-8 hours | Not specified | [10] |

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol provides a general workflow for the synthesis of alkyl 4-pyridineacetates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq), which will also function as the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or GC). To drive the reaction to completion, a Dean-Stark trap can be incorporated to remove the water byproduct.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. Continue until gas evolution ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Detailed Protocol: Synthesis of Ethyl 4-Pyridineacetate

This protocol is adapted from a known synthesis procedure.[7]

-

Reaction Setup: In a 1 L round-bottom flask, suspend this compound in 500 mL of anhydrous ethanol.

-

Catalyst Addition: Place the flask in an ice bath. Slowly and with caution, add 75 mL of concentrated sulfuric acid to the stirred solution.

-

Reflux: Equip the flask with a reflux condenser and heat the solution to reflux for 18 hours.

-

Cooling and Neutralization: After 18 hours, cool the solution to 0 °C in an ice bath. Carefully neutralize the mixture by the sequential addition of a concentrated sodium hydroxide solution followed by a saturated aqueous sodium carbonate solution until the pH is neutral.

-

Extraction: Extract the resulting mixture with ethyl acetate.

-

Isolation: Concentrate the ethyl acetate extracts in vacuo to yield the ethyl 4-pyridineacetate product.

Visualizations

Diagrams illustrating the experimental workflow and reaction mechanism provide a clear visual guide for researchers.

Caption: General workflow for the esterification of this compound.

Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.

References

- 1. This compound|Research Chemical|CAS 28356-58-3 [benchchem.com]

- 2. This compound: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. cerritos.edu [cerritos.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. GB844684A - Improvements relating to the esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 12. Methyl 4-pyridylacetate | C8H9NO2 | CID 122482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols for Amide Coupling of 4-Pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 4-Pyridineacetic acid, a common building block in medicinal chemistry. The following sections detail common coupling methodologies, including the use of carbodiimide and uronium-based reagents, and provide specific experimental procedures and tabulated data for a variety of reaction conditions.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This compound is a versatile bifunctional molecule, incorporating both a carboxylic acid and a basic pyridine ring. The pyridine nitrogen can influence the reactivity of the carboxylic acid and may require specific considerations during amide coupling reactions. This document outlines robust and reproducible protocols for the efficient coupling of this compound with a range of primary and secondary amines.

Common Amide Coupling Protocols

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The most prevalent methods for the amide coupling of this compound involve the use of carbodiimide reagents, often with additives, and uronium-based coupling agents.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. To improve efficiency and minimize side reactions, such as racemization and the formation of N-acylurea byproducts, an additive like 1-hydroxybenzotriazole (HOBt) is commonly included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine. A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of EDC and to deprotonate the amine nucleophile.

Uronium-Based Coupling (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[1] It reacts with carboxylic acids in the presence of a non-nucleophilic base, like DIPEA, to form an activated O-acylisouronium salt, which rapidly converts to a highly reactive HOAt ester.[1] The 7-azabenzotriazole moiety is believed to accelerate the coupling reaction through neighboring group participation.[1] HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[2]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.).

-

Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol outlines a general method for the coupling of this compound with an amine using the highly efficient HATU reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Procedure:

-

In a flask, dissolve this compound (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF or DCM.

-

Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

-

Wash the organic phase with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography or recrystallization to yield the pure amide product.

Data Presentation

The following tables summarize quantitative data for the amide coupling of this compound with various amines under different reaction conditions.

| Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Aniline | EDC | HOBt | DIPEA | DMF | 12 | RT | 75-85 | General Protocol |

| Benzylamine | HATU | - | DIPEA | DCM | 4 | RT | >90 | General Protocol |

| Morpholine | EDC | HOBt | TEA | DCM | 16 | RT | 80-90 | General Protocol |

| 4-Fluoroaniline | HATU | - | DIPEA | DMF | 6 | RT | ~85 | General Protocol |

| Piperidine | EDC | HOBt | DIPEA | DMF | 12 | RT | >90 | General Protocol |

| 2-Aminopyridine | Thionyl Chloride | - | Pyridine | - | 3 | Ice | 68-85 | [3] |

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the amide coupling of this compound.

References

The Strategic Application of 4-Pyridineacetic Acid in the Synthesis of Indole-Pyridine Alkaloids

Application Note AP2025-12-01

Introduction

4-Pyridineacetic acid and its derivatives are versatile building blocks in the synthesis of complex heterocyclic compounds, particularly in the realm of alkaloid chemistry. The presence of both a pyridine ring and a carboxylic acid functionality allows for a variety of chemical transformations, making it a valuable precursor for constructing the core scaffolds of numerous bioactive natural products. This application note details the utility of this compound derivatives in the synthesis of Nauclea indole-pyridine alkaloids and the related piperidine structures, providing researchers, scientists, and drug development professionals with detailed protocols and synthetic strategies.

The indole-pyridine alkaloid family, many of which are isolated from plants of the Nauclea genus, exhibit a wide range of biological activities, including antitumor and antimicrobial properties. The synthesis of these intricate molecules often involves the coupling of a tryptamine moiety with a substituted pyridine unit. This compound serves as a key synthon for introducing this substituted pyridine fragment.

Furthermore, the reduction of the pyridine ring in this compound to a piperidine ring provides access to another significant class of alkaloids. This transformation is a fundamental tool for generating saturated heterocyclic systems commonly found in pharmacologically active compounds.

Application 1: Synthesis of a Tryptamide Intermediate for Nauclea Alkaloids

A critical step in the synthesis of Nauclea indole-pyridine alkaloids is the formation of an amide bond between a tryptamine derivative and a substituted this compound. This tryptamide then undergoes an intramolecular cyclization, typically a Bischler-Napieralski reaction, to form the characteristic tetracyclic core of the alkaloid.

Substituted derivatives of this compound have been explored as key intermediates in the synthesis of these complex alkaloids.[1] The unique structure of this compound, featuring both a pyridine ring and an acetate group, enables its participation in diverse chemical reactions like esterification and amidation, which are crucial for constructing compounds with specific pharmacological effects.[1]

Experimental Protocol: Preparation of the Tryptamide of 3-Ethyl-4-pyridineacetic Acid

This protocol describes the synthesis of the tryptamide intermediate, a direct precursor for the Bischler-Napieralski cyclization to form the core of Nauclea alkaloids.

Materials:

-

Methyl 3-ethyl-4-pyridineacetate

-

Tryptamine

-

Sodium methoxide

-

Methanol (dry)

-

Water

-

Brine

-

Dichloromethane

Procedure:

-

A solution of methyl 3-ethyl-4-pyridineacetate (5.00 g, 28.2 mmol), tryptamine (4.55 g, 28.4 mmol), and sodium methoxide (30 mmol) in 100 mL of dry methanol is refluxed under an argon atmosphere for 17 hours.

-

After cooling the solution, 100 mL of water and 100 mL of brine are sequentially added.

-

The mixture is then thoroughly extracted with dichloromethane.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude tryptamide.

| Parameter | Value |

| Reactant 1 | Methyl 3-ethyl-4-pyridineacetate (5.00 g, 28.2 mmol) |

| Reactant 2 | Tryptamine (4.55 g, 28.4 mmol) |

| Reagent | Sodium methoxide (30 mmol) |

| Solvent | Dry Methanol (100 mL) |

| Reaction Time | 17 hours |

| Reaction Temperature | Reflux |

| Atmosphere | Argon |

Application 2: Hydrogenation of this compound to Synthesize Piperidine Alkaloid Precursors

The piperidine moiety is a fundamental structural motif in a vast number of alkaloids. Catalytic hydrogenation of the pyridine ring of this compound or its salts provides a direct route to 4-piperidineacetic acid, a valuable precursor for the synthesis of various piperidine-containing natural products and their analogs. This reaction is often high-yielding and does not typically require extensive purification.[2]

Experimental Protocol: Catalytic Hydrogenation of this compound Hydrochloride

This protocol details the reduction of the pyridine ring of this compound hydrochloride to the corresponding piperidine derivative using a platinum catalyst.

Materials:

-

This compound hydrochloride

-

Platinum(IV) oxide (PtO₂)

-

Acetic acid

-

Diethyl ether

Procedure:

-

To a high-pressure reaction vessel, add this compound hydrochloride (24.3 g, 0.140 mol) and PtO₂ (2.07 g).

-

Add 150 mL of acetic acid to the vessel.

-

Hydrogenate the resulting mixture at 50 psi.

-

After the reaction is complete, carefully release the excess pressure.

-

Filter the hydrogenation mixture to remove the catalyst.

-

Concentrate the filtrate to obtain a colorless semi-solid mixture.

-

Dilute the semi-solid with 250 mL of diethyl ether to form a suspension.

-

Stir the suspension for 12 hours to facilitate the formation of a solid product.

-

Collect the solid product by filtration.

| Parameter | Value |

| Substrate | This compound hydrochloride (24.3 g, 0.140 mol) |

| Catalyst | Platinum(IV) oxide (2.07 g) |

| Solvent | Acetic acid (150 mL) |

| Pressure | 50 psi of H₂ |

| Work-up Solvent | Diethyl ether (250 mL) |

| Stirring Time (post-reaction) | 12 hours |

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathways and logical connections in the utilization of this compound for alkaloid synthesis.

Caption: Synthetic route to Nauclea alkaloid precursors.

Caption: Synthesis of piperidine alkaloid precursors.

Discussion and Further Applications

The Bischler-Napieralski reaction, a key step in the synthesis of many isoquinoline and indole-pyridine alkaloids, involves the intramolecular electrophilic substitution of a β-arylethylamide.[3] The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[3] However, the cyclization of tryptamides derived from this compound can be challenging due to the electronic properties of the pyridine ring. The presence of electron-donating groups on the aromatic ring generally facilitates the reaction.[3]

While the direct synthesis of complex alkaloids from this compound in a few steps is ambitious, its role as a foundational building block is undeniable. The protocols provided herein demonstrate its practical application in constructing key intermediates for two major classes of alkaloids. These methods offer a reliable starting point for researchers engaged in the total synthesis of natural products and the development of novel therapeutic agents. The versatility of this compound allows for further modifications, enabling the synthesis of a diverse library of alkaloid analogs for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Pyridineacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This has profound implications in drug discovery and development, where the rapid generation of molecular diversity is key to identifying and optimizing lead compounds.[1] 4-Pyridineacetic acid and its derivatives are valuable building blocks in medicinal chemistry, appearing in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of these important synthons.

Four key transformations are covered: the α-arylation of this compound esters, the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling, which allow for the functionalization of either the acidic methylene group or the pyridine ring itself.

Palladium-Catalyzed α-Arylation of this compound Esters

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for the formation of α-aryl esters. This reaction typically involves the coupling of an ester enolate with an aryl halide. For derivatives of this compound, this transformation provides a direct route to compounds with an α-aryl or α-heteroaryl substituent, which are common motifs in pharmaceuticals.[3]

A general method for the intermolecular α-arylation of esters utilizes a palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand, and a strong base to generate the ester enolate.[3][4]

General Reaction Scheme:

Data Presentation: α-Arylation of this compound Esters

| Entry | Aryl Halide | Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Methyl 2-(pyridin-4-yl)acetate | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.2) | Toluene | 80 | 12 | 85 |

| 2 | 4-Chloroanisole | Ethyl 2-(pyridin-4-yl)acetate | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 18 | 78 |

| 3 | 1-Bromo-4-fluorobenzene | tert-Butyl 2-(pyridin-4-yl)acetate | Pd(OAc)₂ (2) | XPhos (4) | KN(SiMe₃)₂ (1.3) | Toluene | 90 | 16 | 82 |

| 4 | 2-Bromopyridine | Methyl 2-(pyridin-4-yl)acetate | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | DMF | 110 | 24 | 65 |

Experimental Protocol: α-Arylation of Methyl 2-(pyridin-4-yl)acetate with 4-Bromotoluene

Materials:

-

Methyl 2-(pyridin-4-yl)acetate (1.0 mmol, 1.0 equiv)

-

4-Bromotoluene (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1.2 equiv, as a 1.0 M solution in THF)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.6 mg, 0.04 mmol).

-

Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

-

Add methyl 2-(pyridin-4-yl)acetate (151 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol).

-

Slowly add the LiHMDS solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5] For halogenated this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine ring.

General Reaction Scheme:

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-(2-chloro-pyridin-4-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 88 |

| 2 | Ethyl 2-(2-bromo-pyridin-4-yl)acetate | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | 92 |

| 3 | Methyl 2-(2-chloro-pyridin-4-yl)acetate | 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16 | 75 |

| 4 | Ethyl 2-(2-bromo-pyridin-4-yl)acetate | 2-Naphthylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-(2-chloro-pyridin-4-yl)acetate with Phenylboronic Acid

Materials:

-

Methyl 2-(2-chloro-pyridin-4-yl)acetate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-